molecular formula C8H8BrCl B1443251 2-Bromo-4-chloro-m-xylene CAS No. 1208077-17-1

2-Bromo-4-chloro-m-xylene

Cat. No. B1443251
M. Wt: 219.5 g/mol
InChI Key: SYJGOCCALRWSID-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-m-xylene is an aromatic compound that contains a benzene ring linked with two methyl groups, a bromine atom, and a chlorine atom .


Synthesis Analysis

The synthesis of polysubstituted benzenes like 2-Bromo-4-chloro-m-xylene often involves multistep processes. The order in which reactions are carried out is often critical to the success of the overall scheme . The introduction of a new substituent is strongly affected by the directing effects of other substituents .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-m-xylene can be analyzed using various spectroscopic techniques and computational methods .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-4-chloro-m-xylene can be complex. The reactions are often influenced by the presence of the bromine and chlorine substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-chloro-m-xylene can be determined using various experimental and computational methods .

Scientific Research Applications

  • Protonation and Cation Formation : 2-Bromo-4-chloro-m-xylene has been observed to form stable benzenium ions in HF-SbF5, contributing to the understanding of protonation mechanisms in halogen-containing benzenes (Brouwer, 2010).

  • Catalytic Bromination : This compound is involved in catalytic bromination processes, particularly in the liquid phase bromination of aromatic compounds using zeolite catalysts (Singh, Mirajkar, & Sharma, 1999).

  • Oxidative Transformations : It undergoes oxidative transformations, such as the oxidation to 2-Bromo-3-methylbenzoic Acid or 2-Bromoisophthalic Acid, which are significant in organic synthesis (Miyano, Fukushima, Inagawa, & Hashimoto, 1986).

  • Cycloaddition Reactions : The compound is utilized in cycloaddition reactions, as evidenced by its involvement in the formation of complex cyclobutane derivatives (Toda, Motomura, & Oshima, 1974).

  • Kinetics of Oxidative Ammonolysis : Research on the kinetics of oxidative ammonolysis of bromo-xylene derivatives, including 2-Bromo-4-chloro-m-xylene, offers insights into the synthesis of phthalonitrile compounds (Bagirzade & Tagiev, 2014).

  • Halogenation with N-halosuccinimides : This chemical is used in biphasic electrophilic halogenation reactions catalyzed by acids, which is significant in organic chemistry (Goldberg & Alper, 1993).

  • Vibrational and Spectroscopic Analysis : Studies involving the vibrational and spectroscopic properties of halogen-substituted xylenes, including 2-Bromo-4-chloro-m-xylene, provide insights into their chemical reactivity and stability (Bisong et al., 2020).

Safety And Hazards

2-Bromo-4-chloro-m-xylene is a combustible liquid that can cause serious eye irritation and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-1-chloro-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJGOCCALRWSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290352
Record name 2-Bromo-4-chloro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-m-xylene

CAS RN

1208077-17-1
Record name 2-Bromo-4-chloro-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208077-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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